2-Hydroxypent-4-ynoic acid 2-Hydroxypent-4-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC2078605
InChI: InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h1,4,6H,3H2,(H,7,8)
SMILES:
Molecular Formula: C5H6O3
Molecular Weight: 114.1 g/mol

2-Hydroxypent-4-ynoic acid

CAS No.:

Cat. No.: VC2078605

Molecular Formula: C5H6O3

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxypent-4-ynoic acid -

Specification

Molecular Formula C5H6O3
Molecular Weight 114.1 g/mol
IUPAC Name 2-hydroxypent-4-ynoic acid
Standard InChI InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h1,4,6H,3H2,(H,7,8)
Standard InChI Key ZSZOFTSMZOGZGN-UHFFFAOYSA-N
Canonical SMILES C#CCC(C(=O)O)O

Introduction

Fundamental Characteristics of 2-Hydroxypent-4-ynoic Acid

Chemical Identity and Structure

2-Hydroxypent-4-ynoic acid is an organic compound with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol . The compound features three key functional groups: a carboxylic acid group, a secondary hydroxyl group at the C-2 position, and a terminal alkyne group at the C-4 position. This unique arrangement of functional groups creates a versatile molecule capable of participating in diverse chemical reactions.

The compound exists in both racemic and enantiomerically pure forms, with the (S)- and (R)-enantiomers having different CAS numbers. The (S)-enantiomer is registered under CAS number 194864-96-5 , while the racemic form appears to be registered under CAS number 1013026-68-0 .

Physical and Chemical Properties

Physical Properties

The available data on the physical properties of 2-hydroxypent-4-ynoic acid is summarized in the following table:

PropertyValueSource
Molecular FormulaC₅H₆O₃
Molecular Weight114.10 g/mol
Physical StateNot specified-
Melting PointNot available
Boiling PointNot available
DensityNot available
CAS Number (S-enantiomer)194864-96-5
CAS Number (racemic)1013026-68-0

Chemical Reactivity

The chemical reactivity of 2-hydroxypent-4-ynoic acid is primarily determined by its three functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

  • The hydroxyl group at C-2 can undergo oxidation, esterification, and serve as a nucleophile in various transformations.

  • The terminal alkyne moiety can engage in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions, making it valuable for polymer functionalization .

Synthesis Methods

Conventional Synthesis Approaches

  • Both starting materials are expensive and unstable

  • Propargyl bromide is shock-sensitive and prone to thermal explosive decomposition

  • The process involves high costs and significant safety risks

Improved Synthetic Methodology

A more economical and safer synthetic route has been developed and reported in the literature. This improved method utilizes cheap and commercially available diethyl 2-acetamidomalonate and propargyl alcohol as starting materials .

The synthesis involves the following key steps:

  • Preparation of propargyl tosylate from propargyl alcohol

  • Alkylation of diethyl 2-acetamidomalonate with propargyl tosylate

  • A one-pot four-step sequence including hydrolysis, decarboxylation, diazotization, and hydroxylation

Optimization of Synthetic Conditions

The alkylation step has been optimized through investigation of different reaction conditions. The following table summarizes key findings from this optimization work:

EntryReagent Quantity (mmol)SolventSolvent Volume (mL)Concentration (M)Reaction Time (h)ConversionYield
147.5Dioxane4750.12098%96.0%
295Dioxane3750.252499%99.0%
347.5THF4750.112055%Not isolated

These results demonstrate that dioxane is a superior solvent for this reaction compared to THF, providing excellent yields with reasonable reaction times .

Applications in Polymer Chemistry

Development of "Clickable" Biodegradable Polymers

One of the most significant applications of 2-hydroxypent-4-ynoic acid is as a key intermediate in the synthesis of "clickable" biodegradable polylactides . The incorporation of 2-hydroxypent-4-ynoic acid units into polymer structures introduces alkyne functionality, which allows for post-polymerization modification through click chemistry reactions.

This approach provides several advantages:

  • Efficient introduction of a broad range of pendant functional groups

  • Ability to tailor physicochemical properties of the resulting polymers

  • Potential to address the low water solubility limitations of conventional polylactides

Biomedical Applications

The functionalized polylactides derived from 2-hydroxypent-4-ynoic acid have potential applications in various biomedical fields, including:

  • Surgical sutures

  • Implants for bone fixation

  • Drug delivery vehicles

  • Tissue engineering scaffolds

These applications leverage the excellent biocompatibility and biodegradability of polylactides, combined with the enhanced functionality provided by chemical modification through the alkyne groups .

Related Compounds and Derivatives

Enantiomeric Forms and Derivatives

Both enantiomers of 2-hydroxypent-4-ynoic acid may be valuable in different applications. Similar compounds like 4-hydroxypent-2-ynoic acid and its derivatives have been used in the synthesis of pharmaceutically relevant molecules.

For instance, 4-hydroxypent-2-ynoic acid diphenylamide has been utilized in the preparation of thrombin receptor antagonists like Sch 530348 and himbacine analogues, which show potential as antithrombotic agents . While this applies to a structural isomer rather than 2-hydroxypent-4-ynoic acid itself, it demonstrates the value of these types of functionalized alkynyl carboxylic acids in medicinal chemistry.

Esterified Derivatives

Esterified derivatives of hydroxypent-ynoic acids have also been reported, such as (R)-benzyl 4-hydroxypent-2-ynoate (CAS: 226915-53-3) . These derivatives may offer improved stability, modified solubility profiles, or serve as protected forms of the parent acids for specific synthetic applications.

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